molecular formula C13H14N2O2 B1482777 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetic acid CAS No. 2097973-33-4

2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetic acid

Cat. No.: B1482777
CAS No.: 2097973-33-4
M. Wt: 230.26 g/mol
InChI Key: HYCLXJRXCACVTQ-UHFFFAOYSA-N
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Description

2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetic acid is a pyrazole derivative with a phenyl group and an ethyl group attached to the pyrazole ring Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with ethyl acetoacetate and phenylhydrazine as starting materials.

  • Condensation Reaction: Ethyl acetoacetate undergoes a condensation reaction with phenylhydrazine to form the pyrazole ring.

  • Hydrolysis: The resulting pyrazole derivative is then hydrolyzed to introduce the carboxylic acid group, yielding this compound.

Industrial Production Methods:

  • Batch Process: The synthesis can be carried out in a batch process, where the reactants are mixed in a reactor, and the reaction conditions (temperature, pressure, and pH) are carefully controlled to optimize yield and purity.

  • Continuous Process: For large-scale production, a continuous process may be employed, where the reactants are continuously fed into a reactor, and the product is continuously removed.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the pyrazole ring or the carboxylic acid group.

  • Substitution: Substitution reactions can occur at different positions on the pyrazole ring, introducing various functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and aldehydes.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Halogenated pyrazoles, alkylated pyrazoles, and other substituted derivatives.

Scientific Research Applications

2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetic acid has found applications in various scientific research areas:

  • Medicinal Chemistry: The compound has been studied for its potential pharmacological activities, including anti-inflammatory, analgesic, and antipyretic properties.

  • Biology: It has been used as a building block in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.

  • Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetic acid is compared with other similar pyrazole derivatives:

  • Similar Compounds: 2-(4-ethyl-3-phenyl-1H-pyrazol-1-yl)-N,N-dimethylpropanamide, 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine hydrochloride.

  • Uniqueness: The presence of the ethyl group at the 1-position and the carboxylic acid group at the 4-position distinguishes this compound from others, contributing to its unique chemical and biological properties.

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Properties

IUPAC Name

2-(1-ethyl-3-phenylpyrazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-2-15-9-11(8-12(16)17)13(14-15)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCLXJRXCACVTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CC=CC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetic acid
Reactant of Route 2
2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetic acid
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2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetic acid
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2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetic acid
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2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetic acid
Reactant of Route 6
2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetic acid

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